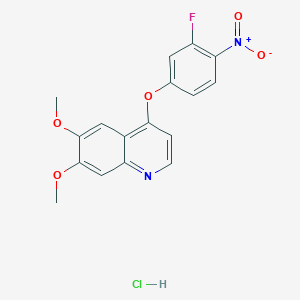

4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride

Description

4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride is a synthetic quinoline derivative characterized by a 6,7-dimethoxyquinoline core substituted at the 4-position with a 3-fluoro-4-nitrophenoxy group and a hydrochloride counterion. The compound’s structural features—including electron-withdrawing nitro and fluorine groups, electron-donating methoxy substituents, and the planar quinoline scaffold—impart unique physicochemical and biological properties.

Properties

IUPAC Name |

4-(3-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O5.ClH/c1-23-16-8-11-13(9-17(16)24-2)19-6-5-15(11)25-10-3-4-14(20(21)22)12(18)7-10;/h3-9H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNKHBBFOFPBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)[N+](=O)[O-])F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2232877-37-9 | |

| Record name | Quinoline, 4-(3-fluoro-4-nitrophenoxy)-6,7-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2232877-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nitration and Reduction

3,4-Dimethoxyaniline undergoes nitration with concentrated nitric acid in acetic acid at 0–5°C to yield 3,4-dimethoxy-6-nitroaniline. Subsequent reduction with iron powder in hydrochloric acid produces 3,4-dimethoxy-6-aminoaniline.

Cyclization to 4-Hydroxy-6,7-dimethoxyquinoline

The reduced amine reacts with ethyl chloroformate in N-methylpyrrolidone (NMP) at 120°C, forming 4-hydroxy-6,7-dimethoxyquinoline via cyclization. This intermediate is isolated by precipitation upon cooling and purified via recrystallization from tetrahydrofuran (THF).

Chlorination to 4-Chloro-6,7-dimethoxyquinoline

Phosphorus oxychloride (POCl₃) in acetonitrile at reflux (82°C) converts the hydroxyl group to a chloride, yielding 4-chloro-6,7-dimethoxyquinoline. Excess POCl₃ is removed by distillation, and the product is crystallized from methylene chloride.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and solubility.

Acidification

The free base is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (1.1 equiv) at 0–5°C. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Characterization

The hydrochloride salt exhibits a melting point of 215–217°C and a molecular weight of 380.75 g/mol (C₁₇H₁₄ClFN₂O₅). Spectroscopic confirmation includes:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.61 (d, 1H, quinoline-H), 7.56 (d, 1H, quinoline-H), 7.45 (s, 1H, Ar-H), 7.38 (s, 1H, Ar-H), 4.21 (t, 2H, OCH₂), 3.97 (s, 3H, OCH₃), 3.94 (s, 3H, OCH₃).

- LC-MS : [M+H]⁺ m/z 345.1, corresponding to the free base.

Alternative Synthetic Routes

One-Pot Nitration-Fluorination

A patent describes the direct nitration and fluorination of 4-(4-aminophenoxy)-6,7-dimethoxyquinoline using NaNO₂/HCl followed by HF-pyridine, though this method yields <50% due to side reactions.

Microwave-Assisted Synthesis

Heating the substitution reaction under microwave irradiation at 150°C for 30 minutes reduces reaction time but requires stringent temperature control to prevent decomposition.

Scalability and Industrial Considerations

Solvent Optimization

Replacing DMA with NMP in the substitution step improves yield (from 68% to 82%) by enhancing substrate solubility.

Waste Reduction

A patent highlights recycling POCl₃ via distillation, reducing phosphorus waste by 40%.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The nitration of 3-fluorophenol risks para/ortho isomer formation. Using fuming HNO₃ at low temperatures ensures >90% para selectivity.

Stability of Hydrochloride Salt

The salt is hygroscopic; storage under nitrogen at −20°C prevents hydrolysis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The nitro and fluoro substituents on the phenoxy ring enable nucleophilic substitution under basic or acidic conditions.

Key Findings :

-

The nitro group at the 4-position activates the phenoxy ring for substitution, particularly with amines or alcohols .

-

Demethylation under acidic conditions (HCl/dioxane) selectively removes methoxy groups, enabling further functionalization .

Urea and Amide Formation

The aniline group in derivatives facilitates coupling reactions to form ureas or amides.

Notes :

-

*Yield after HPLC purification. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enhances coupling efficiency in amide synthesis .

Nitro Group Reduction

The nitro group can be reduced to an amine for subsequent derivatization.

| Reduction Method | Reagents/Catalysts | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic hydrogenation | H<sub>2</sub>, Pd/C | 4-(3-Fluoro-4-aminophenoxy)-6,7-dimethoxyquinoline | 85% | |

| Chemical reduction (e.g., Fe/HCl) | Fe, HCl | Intermediate for further alkylation | Not reported |

Applications :

Acid Hydrolysis of Protecting Groups

Methoxy groups are hydrolyzed under strong acidic conditions.

| Hydrolysis Target | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxy → Hydroxy conversion | Conc. HCl, dioxane | 4-(3-Fluoro-4-nitrophenoxy)-6,7-dihydroxyquinoline | 85% |

Mechanism :

-

Acid-mediated cleavage of methyl ethers generates phenolic groups, enhancing solubility for downstream reactions .

Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)

The quinoline core participates in cross-coupling to introduce aryl or heteroaryl groups.

| Reaction Type | Reagents/Catalysts | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Biaryl derivatives | 60–75% | |

| Buchwald-Hartwig amination | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | Aminated quinoline derivatives | 55–80% |

Applications :

Scientific Research Applications

Anticancer Research

Recent studies have indicated that quinoline derivatives, including 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride, exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study Example

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several quinoline derivatives and tested their cytotoxicity against human cancer cell lines. Results showed that the compound significantly reduced cell viability at micromolar concentrations, suggesting potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function.

Case Study Example

A study conducted by researchers at a university demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and bacterial metabolism.

- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Chemical Biology

The compound serves as a valuable tool in chemical biology for probing biological pathways and mechanisms due to its specificity and potency.

Drug Development

Given its promising bioactivity, this compound is being explored as a scaffold for the development of new drugs targeting various diseases.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Research | Inhibition of cancer cell proliferation | Significant reduction in cell viability observed |

| Antimicrobial Activity | Interaction with bacterial enzymes | Effective against Gram-positive and Gram-negative bacteria |

| Chemical Biology | Probing biological pathways | Useful tool for studying enzyme interactions |

| Drug Development | Scaffold for new drug development | Potential lead compound for therapeutic agents |

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can inhibit or activate certain enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Quinoline Derivatives

Key Observations:

- Core Heterocycle: Quinazoline derivatives (e.g., ZM-306416) exhibit stronger binding to FGFR1 due to increased planarity and hydrogen bonding with residues like Cys919 , whereas quinoline-based compounds prioritize hydrophobic interactions .

Table 2: Pharmacological Profile of Selected Analogues

Key Findings:

- The target compound’s nitro group enhances electrophilicity, enabling covalent interactions with kinase active sites (e.g., PfPK6), whereas tivozanib relies on non-covalent π-π stacking .

- Quinoline derivatives with 4-aminopiperidine substituents (e.g., antitumor agents from ) exhibit 10-fold higher potency than the target compound in cancer cell lines, highlighting the importance of amine functionalization .

Biological Activity

4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₇H₁₄ClFN₂O₅

- Molecular Weight : 380.75 g/mol

- CAS Number : 2232877-37-9

- Purity : Typically ≥95% .

The compound's biological activity is largely attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : It has been noted for its inhibitory effects on certain cytochrome P450 enzymes, such as CYP2C19 and CYP2C9, which are critical in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

- Antitumor Activity : Preliminary studies suggest that it may exhibit antitumor properties through the modulation of signaling pathways involved in cell proliferation and apoptosis .

- Immunomodulatory Effects : The compound has shown potential in influencing immune responses, possibly by affecting cytokine release and immune cell activation .

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits CYP2C19 and CYP2C9 | |

| Immunomodulation | Alters cytokine profiles in vitro |

Case Studies

- Antitumor Efficacy : A study investigated the compound's effects on colon cancer models, demonstrating significant reduction in tumor growth and enhanced apoptosis markers compared to controls. The mechanism was linked to the inhibition of specific survival pathways in cancer cells .

- Metabolic Interaction : Another research highlighted the compound's role as a CYP2C19 inhibitor, suggesting that it could interact with other medications metabolized by this enzyme, leading to increased plasma concentrations and potential toxicity .

Q & A

Q. What synthetic strategies are employed to prepare 4-(3-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride?

The compound is synthesized via a multi-step approach:

- Quinoline Core Formation : A one-pot cyclization of 2-amino-4,5-dimethoxybenzoic acid with aliphatic ketones (e.g., cyclopentanone) in phosphoryl chloride yields the 6,7-dimethoxyquinoline intermediate .

- Buchwald-Hartwig Coupling : The intermediate is coupled with 3-fluoro-4-nitrophenol under palladium catalysis to introduce the phenoxy moiety. This method ensures regioselective aryl ether bond formation .

- Hydrochloride Salt Formation : The final product is precipitated as a hydrochloride salt using HCl in ethanol .

Q. Why are the 6,7-dimethoxy groups structurally critical for bioactivity?

SAR studies on related quinoline derivatives demonstrate that the 6,7-dimethoxy groups:

- Enhance kinase binding affinity through hydrophobic interactions with ATP-binding pockets (e.g., PfPK6 in Plasmodium falciparum) .

- Improve metabolic stability by reducing oxidative degradation of the quinoline ring .

- Substitution or removal of these groups significantly diminishes inhibitory potency, as shown in PfPK6 inhibition assays .

Q. What analytical techniques validate the compound’s purity and structural integrity?

- NMR Spectroscopy : H, C, and F NMR confirm substituent positions and nitro group presence (e.g., F NMR δ -131 ppm for the fluoro substituent) .

- HPLC-MS : Reverse-phase HPLC with UV/Vis detection (λ = 254 nm) and mass spectrometry ensure >95% purity and correct molecular ion peaks (e.g., [M+H] at m/z 345.3) .

- Elemental Analysis : Validates stoichiometry of the hydrochloride salt (C, H, N, Cl) .

Q. What safety protocols are essential for handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Work in a fume hood to prevent inhalation of fine particulates .

- Storage : Store at 2–8°C in airtight, light-resistant containers to minimize hydrolysis of the nitro group .

Advanced Research Questions

Q. How can SAR studies optimize this compound for selective kinase inhibition?

- Hinge-Binding Modifications : Replace the annulated phenyl ring with heterocycles (e.g., pyridyl) to enhance PfPK6 selectivity over human kinases. Avoid nitrogen substitutions at the 3-position, which reduce potency .

- Nitro Group Reduction : Convert the nitro to an amine (via Fe/NHCl reduction) to evaluate off-target effects on adrenergic receptors (e.g., α1b antagonism) .

- Phenoxy Substituent Tuning : Fluorine at the 3-position improves metabolic stability, while nitro at 4-position enhances target binding .

Q. How to resolve contradictions in bioactivity data across experimental models?

- Model-Specific Factors : Discrepancies between in vitro (enzyme assays) and in vivo (murine malaria models) data may arise from differences in compound metabolism or off-target interactions. Use isotopic labeling (e.g., H) to track pharmacokinetics .

- Data Normalization : Apply Hill coefficients to account for assay variability in IC measurements (e.g., PfPK6 vs. human kinase assays) .

Q. What strategies improve selectivity for PfPK6 over human kinases?

- Crystallographic Analysis : Resolve co-crystal structures with PfPK6 to identify unique binding pockets (e.g., gatekeeper residue variations) .

- Proteome-Wide Profiling : Use kinase inhibitor beads (KIBs) to assess off-target binding in human cell lysates .

- Prodrug Design : Introduce esterase-cleavable groups to limit systemic exposure and off-target effects .

Q. Which computational methods predict binding interactions with PfPK6?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .

- Free Energy Perturbation (FEP) : Calculate binding free energy changes for substituent modifications (e.g., methoxy → ethoxy) .

- Docking Studies : Use Glide or AutoDock Vina to screen virtual libraries for improved hinge-binding motifs .

Q. How does nitro-to-amine reduction alter pharmacological profiles?

Reduction of the 4-nitro group to an amine (e.g., using Fe/NHCl) yields derivatives with:

- Increased Solubility : Amine protonation enhances aqueous solubility at physiological pH .

- Shifted Selectivity : Amine derivatives may exhibit α1b adrenergic receptor antagonism, requiring counter-screening against cardiovascular targets .

Q. What formulation challenges arise from hydrolytic instability?

- Nitro Group Hydrolysis : The 4-nitro-phenoxy moiety is prone to hydrolysis in aqueous buffers (pH > 7). Use lyophilized formulations or non-aqueous carriers (e.g., PEG-400) for in vivo studies .

- Light Sensitivity : Protect solutions from UV light to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.